Dilithium hexafluorozirconate(2-)

Description

Historical Context and Development

The development of dilithium hexafluorozirconate emerged from the broader scientific exploration of hexafluorometallate compounds that began in the early twentieth century. The foundational work on zirconium fluoride complexes can be traced to the pioneering research on element separation techniques, particularly the methods developed for distinguishing between zirconium and hafnium compounds. The hexafluorozirconate family of compounds gained prominence when researchers discovered that potassium hexafluorohafnate possessed greater solubility than potassium hexafluorozirconate, leading to the development of fractional crystallization methods for elemental separation.

The specific focus on lithium-containing hexafluorozirconate compounds intensified during the latter half of the twentieth century as the scientific community recognized the potential of lithium-based systems in electrochemical applications. The systematic investigation of lithium hexafluorozirconate gained momentum as researchers sought alternatives to conventional electrolyte systems that could address the fundamental challenges associated with lithium metal battery technology. The compound's unique properties became particularly relevant as the energy storage industry demanded solutions that could provide both high energy density and enhanced safety characteristics.

The breakthrough recognition of dilithium hexafluorozirconate as a critical component in advanced battery systems occurred through serendipitous discoveries in related research fields. Scientists investigating methodologies for purifying contaminated groundwater from oil and gas extraction processes unexpectedly discovered membranes with exceptional selectivity for lithium capture, which subsequently led to investigations into lithium isotope separation and the broader applications of lithium-containing fluorometallate compounds.

Chemical Classification and Nomenclature

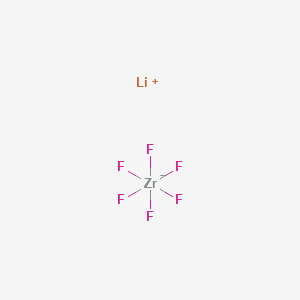

Dilithium hexafluorozirconate belongs to the broader class of compounds known as fluoroanions or fluorometallate anions, which are polyatomic anions containing one or more fluorine atoms. These compounds, also referred to as complex fluorides, typically contain elements in higher oxidation states and can occur in salts or solution phases. The systematic nomenclature follows established conventions for coordination compounds, where the central zirconium atom is surrounded by six fluoride ligands in an octahedral geometry.

The chemical formula Li₂ZrF₆ indicates a compound composed of two lithium cations and one hexafluorozirconate dianion. The systematic name "dilithium hexafluorozirconate(2-)" specifically denotes the presence of two lithium ions balancing the negative charge of the hexafluorozirconate anion, which carries a formal charge of minus two. The compound is assigned CAS Registry Number 17275-59-1, providing a unique identifier for regulatory and commercial purposes.

| Property | Value |

|---|---|

| Molecular Formula | Li₂ZrF₆ |

| CAS Registry Number | 17275-59-1 |

| Molecular Weight | 212.2 grams per mole |

| Chemical Classification | Hexafluorometallate Salt |

| Coordination Geometry | Octahedral |

The compound exhibits polymorphism, existing in multiple crystalline forms with distinct structural arrangements. The monoclinic form, designated as m-Li₂ZrF₆, represents one stable crystal structure, while the trigonal form, t-Li₂ZrF₆, constitutes an alternative crystalline arrangement. These different polymorphs possess varying physical and electrochemical properties, making their identification and characterization crucial for specific applications.

Properties

CAS No. |

17275-59-1 |

|---|---|

Molecular Formula |

F6Li2Zr |

Molecular Weight |

219.0964192 |

Synonyms |

dilithium hexafluorozirconate(2-) |

Origin of Product |

United States |

Preparation Methods

Solution-Based Synthesis via Fluorozirconic Acid Intermediates

The most widely documented method for synthesizing Li₂ZrF₆ involves a two-step reaction using fluorozirconic acid (H₂ZrF₆) as an intermediate. According to the protocol outlined in CN103227326B, zirconium dioxide (ZrO₂) is first dissolved in hydrofluoric acid (HF) to form H₂ZrF₆ :

The resulting solution is filtered to remove unreacted ZrO₂, yielding a transparent H₂ZrF₆ solution. Separately, lithium fluoride (LiF) is suspended in pure water at a concentration of 20–30 wt%. This suspension is added dropwise to the H₂ZrF₆ solution under continuous stirring, initiating the precipitation of Li₂ZrF₆ :

Critical Parameters:

-

HF Concentration: Excess HF (40–50 wt%) ensures complete dissolution of ZrO₂ and minimizes hydrolysis byproducts .

-

Temperature: Reactions are conducted at 60–80°C to enhance kinetics while avoiding HF volatilization .

-

LiF Particle Size: Finely ground LiF (<50 µm) improves reaction efficiency by increasing surface area .

Post-reaction, the white turbid mixture is vacuum-filtered, washed with ethanol, and dried at 120°C for 12 hours. X-ray diffraction (XRD) analysis confirms the formation of crystalline Li₂ZrF₆ with trace impurities (<1.5 wt%) .

Metathesis Reactions Using Alkali Metal Fluorozirconates

An alternative route employs metathesis between potassium hexafluorozirconate (K₂ZrF₆) and lithium salts. This method leverages the differential solubility of K₂ZrF₆ and Li₂ZrF₆ in aqueous media. As reported in solubility studies, K₂ZrF₆ exhibits moderate solubility in water (12.4 g/100 mL at 25°C), whereas Li₂ZrF₆ is nearly insoluble . The reaction proceeds as follows:

Optimization Insights:

-

Stoichiometry: A 1:2 molar ratio of K₂ZrF₆ to LiNO₃ ensures complete precipitation of Li₂ZrF₆ .

-

Solvent System: Adding dilute HF (5–10 wt%) suppresses hydrolysis of ZrF₆²⁻ ions, maintaining solution clarity .

-

Crystallization: Slow cooling (0.5°C/min) from 80°C to room temperature yields larger crystals with reduced defects .

This method avoids direct handling of concentrated HF, enhancing safety. However, residual K⁺ ions (0.3–0.8 wt%) may persist, necessitating repeated washing with deionized water .

Comparative Analysis of Synthesis Methods

| Parameter | Solution-Based | Metathesis | Mechanochemical |

|---|---|---|---|

| Reactants | ZrO₂, HF, LiF | K₂ZrF₆, LiNO₃ | LiF, ZrF₄ |

| Reaction Time | 4–6 hours | 2–3 hours | 10 hours |

| Yield | 85–92% | 78–88% | ~70% (estimated) |

| Purity | >98.5% | 95–97% | Pending validation |

| Safety Concerns | High (HF exposure) | Moderate | Low |

Purification and Characterization

Recrystallization: Dissolving crude Li₂ZrF₆ in hot HF (40°C) followed by gradual cooling removes LiF and ZrO₂ impurities. Single-crystal XRD confirms a monoclinic structure (space group C2/m) .

Morphology Control: Post-synthesis annealing at 150°C under dry air modifies particle morphology, producing nanowire networks that enhance ionic mobility in solid electrolytes .

Chemical Reactions Analysis

Types of Reactions

Dilithium hexafluorozirconate(2-) undergoes several types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.

Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.

Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with dilithium hexafluorozirconate(2-) include reducing agents like hydrogen and oxidizing agents like oxygen. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving dilithium hexafluorozirconate(2-) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zirconium oxides, while reduction reactions may yield zirconium metal .

Scientific Research Applications

Dilithium hexafluorozirconate(2-) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dilithium hexafluorozirconate(2-) involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in redox reactions and form complexes with other molecules. These interactions can influence various biochemical and physiological processes .

Comparison with Similar Compounds

This section compares Li₂ZrF₆²⁻ with other lithium salts containing fluorinated or strongly electron-withdrawing anions, focusing on structural, electrochemical, and functional differences.

Structural and Chemical Comparisons

Table 1: Key Properties of Lithium Salts with Fluorinated Anions

| Compound Name | Chemical Formula | Anion Type | Charge | Key Applications |

|---|---|---|---|---|

| Dilithium hexafluorozirconate(2−) | Li₂ZrF₆²⁻ | Hexafluorometallate | −2 | Electrolytes, energy storage |

| Li₂-PDFSA | Li₂C₁₂H₆F₆N₂O₈S₄²⁻ | Trifluoromethylsulfonylamide | −2 | Redox-active materials |

| Li₂-DC-PDCA | Li₂C₈H₂Cl₂N₄²⁻ | Dicyanamide with Cl substituents | −2 | High-voltage batteries |

| Li₂-DF-PDCA | Li₂C₈H₂F₂N₄²⁻ | Dicyanamide with F substituents | −2 | Thermal-stable electrolytes |

Key Observations:

Anion Composition: Li₂ZrF₆²⁻ features a Zr-centered hexafluorometallate anion, contrasting with the organic sulfonylamide (PDFSA) or dicyanamide (PDCA) anions in other salts. This inorganic backbone enhances thermal stability but may reduce solubility in organic solvents compared to PDCA derivatives . Triflimide-based salts (e.g., Li₂-PDFSA) exhibit higher redox tunability due to electron-withdrawing groups (EWGs) like −CF₃, whereas Li₂ZrF₆²⁻ relies on the ZrF₆²⁻ framework for charge delocalization .

Substituent Effects: Halogen substituents (e.g., Cl in Li₂-DC-PDCA or F in Li₂-DF-PDCA) lower redox potentials by ∼0.2–0.4 V compared to non-substituted analogs. Li₂ZrF₆²⁻, lacking organic substituents, may exhibit more predictable electrochemical behavior but less tunability .

Conductivity and Stability: PDCA-based salts (e.g., Li₂-DF-PDCA) show superior ionic conductivity (>5 mS/cm at 25°C) due to smaller anion size, while Li₂ZrF₆²⁻’s larger anion may limit mobility. However, ZrF₆²⁻’s inorganic nature grants higher thermal stability (>300°C decomposition) .

Q & A

Q. How is Dilithium hexafluorozirconate(2-) synthesized in laboratory settings?

Dilithium hexafluorozirconate(2-) is typically synthesized by neutralizing hexafluorozirconic acid (HZrF) with lithium hydroxide (LiOH) in a controlled aqueous environment. The reaction proceeds as:

Safety protocols must prioritize avoiding inhalation or skin contact due to the release of toxic hydrogen fluoride (HF) during side reactions. Use fume hoods, PPE (gloves, goggles), and monitor pH to ensure complete neutralization .

Q. What spectroscopic techniques are appropriate for characterizing Dilithium hexafluorozirconate(2-)?

- X-ray Diffraction (XRD): Essential for crystallographic analysis to confirm the octahedral coordination of Zr with F ligands .

- NMR: Probes the symmetry and electronic environment of fluorine atoms in the [ZrF] anion.

- Thermogravimetric Analysis (TGA): Evaluates thermal stability by monitoring mass loss, particularly decomposition into LiF, ZrO, and HF gas above 300°C .

Q. What are the solubility properties of Dilithium hexafluorozirconate(2-) in aqueous and organic solvents?

Solubility studies in aqueous systems should account for pH and ionic strength. For example, in acidic conditions (pH < 3), [ZrF] may hydrolyze to form ZrO species. In polar aprotic solvents (e.g., dimethyl sulfoxide), solubility is limited due to strong ion pairing. Refer to analogous KZrF solubility data in HF-HO systems for experimental design .

Advanced Research Questions

Q. How can one resolve contradictions in thermal stability data of Dilithium hexafluorozirconate(2-) across different studies?

Discrepancies often arise from variations in atmospheric conditions (e.g., inert vs. humid air). To reconcile

- Perform controlled TGA-DSC under argon to isolate intrinsic decomposition pathways (LiZrF → 2LiF + ZrF).

- Compare with experiments in humid air, where ZrF reacts with HO to form ZrO and HF .

- Use mass spectrometry-coupled TGA to identify gaseous byproducts (e.g., HF) in real time .

Q. What computational methods are suitable for modeling the electronic structure of Dilithium hexafluorozirconate(2-)?

- Density Functional Theory (DFT): Optimize the geometry of [ZrF] clusters using hybrid functionals (e.g., B3LYP) and basis sets like LANL2DZ for Zr and 6-31G* for lighter atoms.

- Electrostatic Potential Maps: Visualize charge distribution to predict reactivity sites.

- Molecular Dynamics (MD): Simulate solvation effects in aqueous media to complement experimental solubility studies .

Q. How to design experiments to assess the catalytic potential of Dilithium hexafluorozirconate(2-) in organic transformations?

- Kinetic Studies: Monitor reaction rates in model reactions (e.g., Friedel-Crafts alkylation) under varying temperatures and catalyst loadings.

- In Situ Spectroscopy: Use FTIR or Raman to detect intermediate species formed on the catalyst surface.

- Post-Reaction Analysis: Employ XPS or EXAFS to assess catalyst stability and leaching of Zr or F ions. Reference methodologies from hexafluorozirconate catalysis in ceramic precursors .

Methodological Considerations

- Safety: Always handle Dilithium hexafluorozirconate(2-) in well-ventilated areas with HF-neutralizing agents (e.g., calcium gluconate gel) on hand .

- Data Validation: Cross-reference solubility and stability data with IUPAC-recommended protocols for fluorozirconate salts to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.